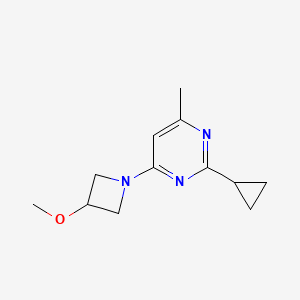
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantitative Bioanalytical Method Development
- Establishment of a Bioanalytical Method : A study by Nemani, Shard, and Sengupta (2018) focused on developing a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule similar to Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate, highlighting its potent acetylcholinesterase inhibition property. This method followed the USFDA bioanalytical guideline and included in vitro metabolite identification (Nemani et al., 2018).
Synthesis and Characterization of Derivatives
- Efficient Reagent for Novel Derivatives Synthesis : El‐Faham et al. (2013) utilized OxymaPure/DIC as an additive in the carbodiimide approach for synthesizing a novel series of α-ketoamide derivatives related to this compound. This method showed superiority in purity and yield compared to other approaches (El‐Faham et al., 2013).
Biotransformation and Stability Studies
- Biotransformation in Cell Cultures : A study by Barrosaf et al. (1992) explored the biotransformation of a similar synthetic substrate by cell suspension cultures, finding selective oxidizing processes that could be valuable for producing new chemical compounds (Barrosaf et al., 1992).
Eigenschaften
IUPAC Name |
ethyl 2-acetamido-3-oxo-3-(4-propan-2-ylanilino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-22-16(21)14(17-11(4)19)15(20)18-13-8-6-12(7-9-13)10(2)3/h6-10,14H,5H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRHQUROUKCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)




![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)


![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)
